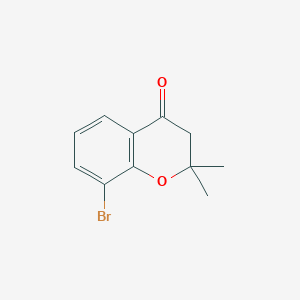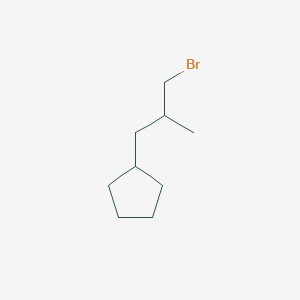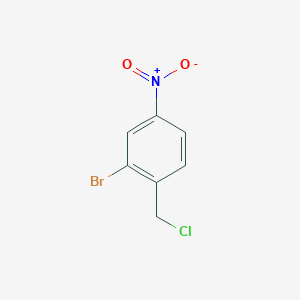
1-(2-carbamoylpyridin-4-yl)azepane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Carbamoylpyridin-4-yl)azepane-2-carboxylic acid, also known as CPAC, is an organic compound that is found in various forms in nature. It is an important component of the metabolism of many organisms, including plants, animals, and microorganisms. CPAC has a wide range of uses in both the laboratory and in industry. It is used in the synthesis of various compounds and has been used in the development of drugs and medicines. It is also used in the production of various polymers and resins, as well as in the manufacture of cosmetics, paints, and lubricants.
作用機序
1-(2-carbamoylpyridin-4-yl)azepane-2-carboxylic acid acts as an enzyme inhibitor, blocking the activity of certain enzymes in the body. It is thought to work by binding to the active site of the enzyme and blocking its catalytic activity. This prevents the enzyme from performing its normal function, which can lead to a decrease in the production of certain substances or an increase in the production of other substances.
Biochemical and Physiological Effects
1-(2-carbamoylpyridin-4-yl)azepane-2-carboxylic acid has a wide range of effects on biochemical and physiological processes. It has been shown to inhibit the activity of several enzymes, including phospholipase A2, cyclooxygenase, and lipoxygenase. In addition, it has been shown to inhibit the proliferation of certain types of cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
1-(2-carbamoylpyridin-4-yl)azepane-2-carboxylic acid has several advantages and limitations when used in laboratory experiments. One of the main advantages is its low cost and availability, which makes it an attractive option for researchers. Additionally, 1-(2-carbamoylpyridin-4-yl)azepane-2-carboxylic acid is relatively easy to synthesize and is stable at room temperature. However, it is not very soluble in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for 1-(2-carbamoylpyridin-4-yl)azepane-2-carboxylic acid research. One area of interest is the development of new drugs and medicines that can be synthesized using 1-(2-carbamoylpyridin-4-yl)azepane-2-carboxylic acid. Additionally, 1-(2-carbamoylpyridin-4-yl)azepane-2-carboxylic acid could be used to create new polymers and resins for industrial applications. Finally, 1-(2-carbamoylpyridin-4-yl)azepane-2-carboxylic acid could be used to develop new cosmetics, paints, and lubricants.
合成法
1-(2-carbamoylpyridin-4-yl)azepane-2-carboxylic acid can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 2-amino-4-chloropyridine with 2-chloro-1-methyl-1,2-dihydropyridine in the presence of a base such as sodium hydroxide. This reaction yields 1-(2-carbamoylpyridin-4-yl)azepane-2-carboxylic acid as the major product. Another method is the reaction of 2-amino-4-chloropyridine with 1-methyl-2-chloro-1,2-dihydropyridine in the presence of a base such as sodium hydroxide. This reaction yields 1-(2-carbamoylpyridin-4-yl)azepane-2-carboxylic acid as the major product.
科学的研究の応用
1-(2-carbamoylpyridin-4-yl)azepane-2-carboxylic acid has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, such as antibiotics, antifungal agents, and anti-inflammatory agents. It has also been used in the development of drugs and medicines. Additionally, 1-(2-carbamoylpyridin-4-yl)azepane-2-carboxylic acid has been used in the production of various polymers and resins, as well as in the manufacture of cosmetics, paints, and lubricants.
特性
IUPAC Name |
1-(2-carbamoylpyridin-4-yl)azepane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c14-12(17)10-8-9(5-6-15-10)16-7-3-1-2-4-11(16)13(18)19/h5-6,8,11H,1-4,7H2,(H2,14,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXBGGXEVYMMOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(N(CC1)C2=CC(=NC=C2)C(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Carbamoylpyridin-4-yl)azepane-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

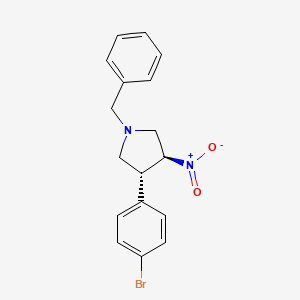
![Propanedinitrile, [(3-hydroxy-4-methoxyphenyl)methylene]-](/img/structure/B6616743.png)
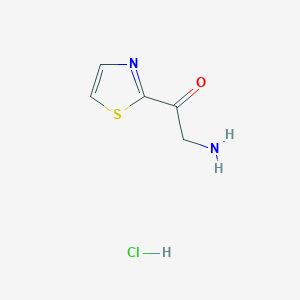

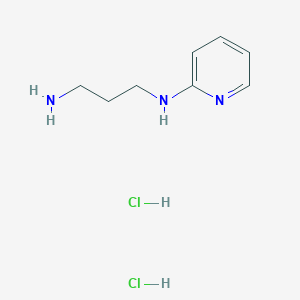
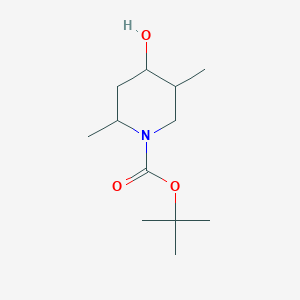
![1-Piperazinebutanenitrile, 4-[6-(4-morpholinyl)-4-pyrimidinyl]-](/img/structure/B6616780.png)
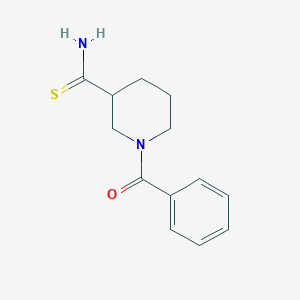
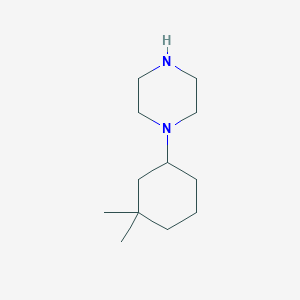
![N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]cyclopropanesulfonamide](/img/structure/B6616828.png)

